molecular formula C17H22N4O B3730795 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone

2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone

Cat. No. B3730795
M. Wt: 298.4 g/mol
InChI Key: WHRVQMLWMHEAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone, also known as EMD-386088, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the pyrimidinone class of compounds and has been shown to have activity at the dopamine D1 receptor.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone involves its activity at the dopamine D1 receptor. This receptor is involved in several important physiological processes, including movement, reward, and motivation. 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to selectively activate the dopamine D1 receptor, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have several biochemical and physiological effects. In animal studies, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to increase dopamine release in the striatum, which is a key area of the brain involved in movement and reward. Additionally, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to increase cAMP levels in the prefrontal cortex, which may contribute to its potential therapeutic effects in schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of studying 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone in the laboratory is that it is a small molecule that can be easily synthesized. Additionally, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have good selectivity for the dopamine D1 receptor, which may make it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of studying 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone is that it has not been extensively studied in humans, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone. One area of research could focus on its potential therapeutic applications in Parkinson's disease, schizophrenia, and drug addiction. Additionally, future research could focus on the development of new compounds that are based on the structure of 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone, which may have improved selectivity and efficacy. Finally, future research could focus on the role of the dopamine D1 receptor in other physiological processes, which may have important implications for the development of new therapies for a variety of conditions.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have potential as a treatment for the motor symptoms of the disease. In schizophrenia, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential as a treatment for the negative symptoms of the disease. Finally, in drug addiction, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential as a treatment for cocaine addiction.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-3-20-8-10-21(11-9-20)17-18-15(12-16(22)19-17)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVQMLWMHEAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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